1-(Benzenesulfonyl)piperidin-3-ol
Description
1-(Benzenesulfonyl)piperidin-3-ol is a piperidine derivative featuring a hydroxyl group at the 3-position of the piperidine ring and a benzenesulfonyl group attached to the nitrogen atom. The benzenesulfonyl substituent is an electron-withdrawing group, which significantly reduces the basicity of the piperidine nitrogen compared to alkyl or benzyl analogs.
Properties
Molecular Formula |
C11H15NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
1-(benzenesulfonyl)piperidin-3-ol |
InChI |
InChI=1S/C11H15NO3S/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9H2 |
InChI Key |
RSERXZKOBVKAOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and properties of 1-(Benzenesulfonyl)piperidin-3-ol and related compounds:
*Hypothetical structure inferred from analogous compounds.
Key Observations:
- Substituent Effects on Basicity : The benzenesulfonyl group in 1-(Benzenesulfonyl)piperidin-3-ol reduces nitrogen basicity compared to the benzyl group in 1-Benzylpiperidin-3-ol. This impacts salt formation (e.g., hydrochloride derivatives are common for benzyl analogs but less likely for sulfonyl derivatives) .
- Hydrogen Bonding and Solubility: The hydroxyl group at the 3-position in both 1-Benzylpiperidin-3-ol and 1-(Benzenesulfonyl)piperidin-3-ol enhances water solubility.
- Functional Group Diversity : The acetic acid derivative ([1-(Benzenesulfonyl)piperidin-3-yl]acetic acid) introduces a carboxylic acid group, significantly altering solubility and reactivity compared to the parent compound .
Key Observations:
- Skin and Eye Hazards : 1-Benzylpiperidin-3-ol is associated with skin sensitization (H317) and eye irritation (H319), necessitating protective equipment during handling .
- Lack of Data for Sulfonyl Analogs: No direct hazard data are available for 1-(Benzenesulfonyl)piperidin-3-ol, but sulfonyl groups generally confer lower volatility and reduced acute toxicity compared to benzyl groups.
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